

In Vivo Administration of Lipid C2 LNPs: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lipid C2*

Cat. No.: *B15573805*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid Nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines. The efficacy and safety of these delivery systems are critically dependent on their composition, particularly the ionizable lipid component, which is crucial for nucleic acid encapsulation and endosomal escape. This document provides detailed application notes and protocols for the in-to-use administration of LNPs formulated with the novel ionizable cationic lipid, **Lipid C2**.

Lipid C2 is an ionizable lipid designed for potent in vivo mRNA delivery. Structurally, it is based on a core with four tertiary amino nitrogen atoms (4N4T)[1][2]. LNPs formulated with **Lipid C2** have been shown to selectively accumulate in the liver and spleen in murine models[3][4]. Recent studies have demonstrated the utility of **Lipid C2** LNPs in cancer immunotherapy, where they were used to deliver mRNA encoding for the Epstein-Barr virus (EBV) protein LMP-2, sensitizing tumors to anti-PD-1 therapy by reversing T cell exhaustion[1][2][3]. These findings highlight the potential of **Lipid C2** LNPs for targeted delivery and immunomodulatory applications.

Data Presentation

Table 1: Physicochemical Properties of Lipid C2 LNPs

Property	Value	Reference
Mean Particle Size (nm)	97.60	[1]
Zeta Potential (mV)	-2	[1]
mRNA Encapsulation Efficiency (%)	95.6	[1]

Table 2: In Vivo Biodistribution of Lipid C2 LNPs in Mice

Organ/Tissue	Accumulation	Method	Reference
Liver	High	Live Imaging	[1]
Spleen	High	Live Imaging	[1]
Tumor-draining Lymph Nodes	High	Live Imaging	[1]
Heart	Not significant	Not specified	[3] [4]
Lungs	Not significant	Not specified	[3] [4]
Kidneys	Not significant	Not specified	[3] [4]

Experimental Protocols

Protocol 1: Formulation of Lipid C2 LNPs Encapsulating mRNA

This protocol describes the preparation of **Lipid C2** LNPs using microfluidic mixing.

Materials:

- Ionizable **Lipid C2**
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol

- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- mRNA transcript in 10 mM citric acid buffer (pH 6.0)
- Anhydrous ethanol
- Microfluidic mixing device (e.g., iNano P)
- Dialysis cassettes

Procedure:

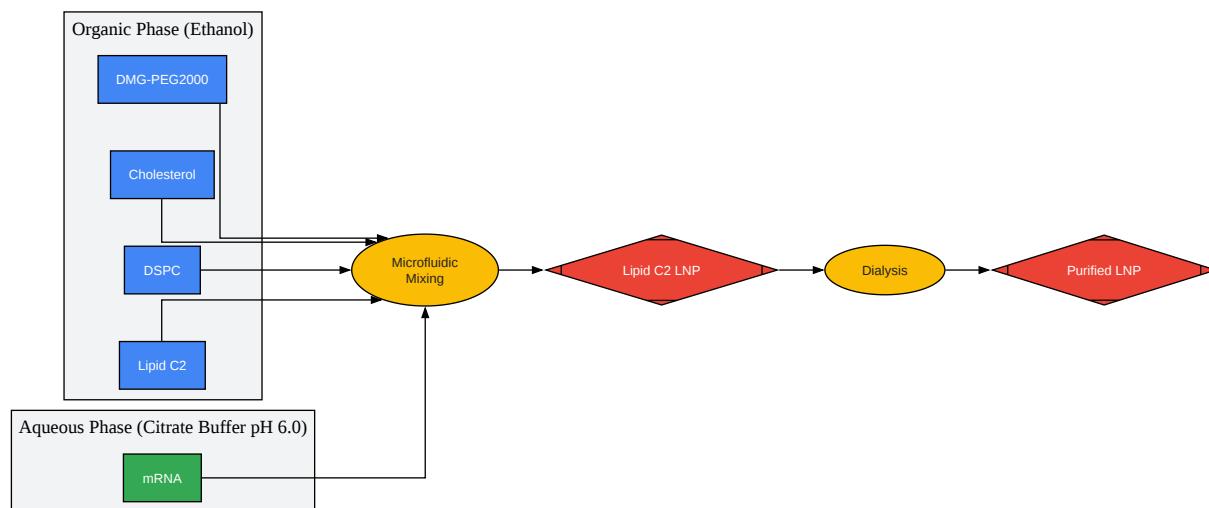
- Prepare the Lipid Stock Solution:
 - Dissolve **Lipid C2**, cholesterol, DSPC, and DMG-PEG2000 in anhydrous ethanol to achieve a molar ratio of 35:46.5:16:2.5[1].
 - The final concentration of **Lipid C2** in the solution should be 15 mg/mL[1].
- Prepare the mRNA Solution:
 - Dilute the mRNA transcript in a 10 mM citric acid buffer (pH 6.0)[1].
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid stock solution into one syringe and the mRNA aqueous solution into another.
 - Set the volume ratio of the lipid solution to the mRNA solution to 1:3[1].
 - The mass ratio of **Lipid C2** to mRNA should be 15:1[1].
 - Initiate mixing at a flow rate of 12 mL/min[1].
- Purification:
 - Collect the resulting LNP solution.

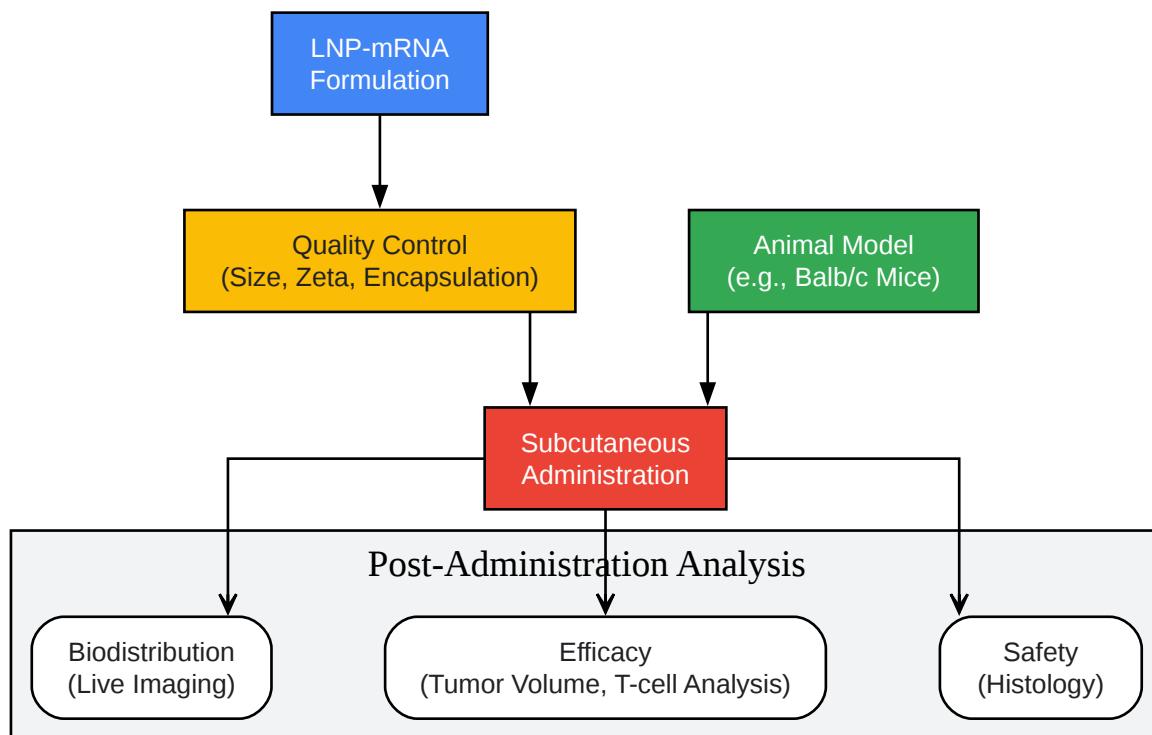
- Dialyze the LNP solution against a suitable buffer (e.g., PBS) using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and unencapsulated mRNA.
- Characterization:
 - Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
 - Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

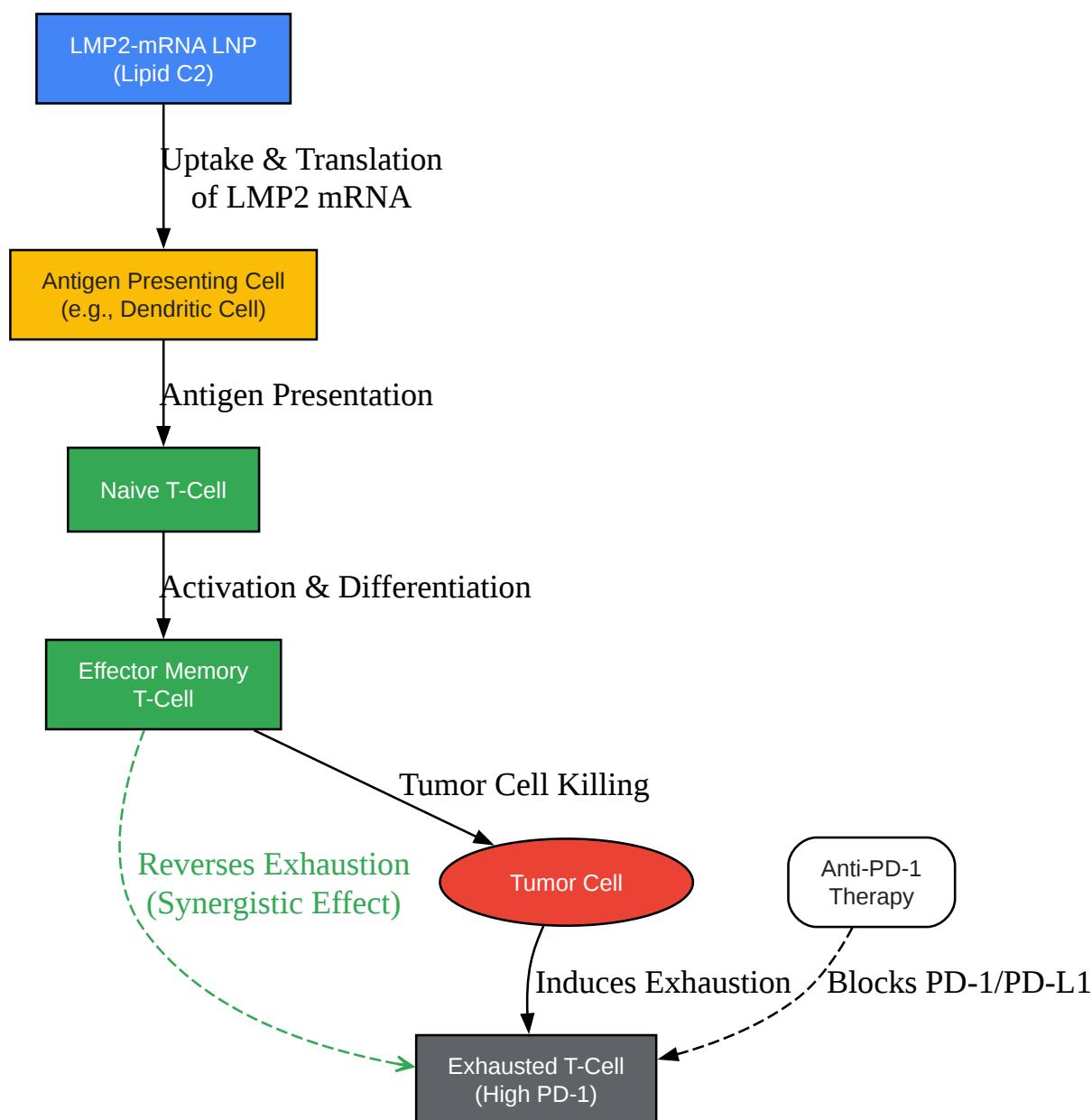
Protocol 2: In Vivo Administration of Lipid C2 LNPs in a Murine Model

This protocol outlines the subcutaneous administration of **Lipid C2** LNPs in mice for an anti-tumor immunity study.

Materials:


- **Lipid C2** LNPs encapsulating the mRNA of interest, sterile-filtered.
- 6-8 week old female Balb/c mice.
- Appropriate syringes and needles for subcutaneous injection.
- Anesthesia (for imaging).
- In vivo imaging system.


Procedure:


- Animal Handling and Acclimatization:
 - Acclimatize the mice to the laboratory conditions for at least one week prior to the experiment.
 - All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

- Dosage Preparation:
 - Dilute the **Lipid C2** LNP-mRNA formulation to the desired concentration with a sterile, biocompatible buffer (e.g., citrate buffer)[[1](#)]. For example, a final mRNA concentration of 0.2 mg/mL has been used[[1](#)].
- Administration:
 - Administer the LNP-mRNA solution to the mice via subcutaneous injection. A typical dose used in studies with **Lipid C2** LNPs is 30 µg of mRNA per animal[[1](#)].
- Monitoring and Data Collection:
 - For biodistribution studies, live animal imaging can be performed at various time points post-injection (e.g., 6 hours)[[1](#)]. If using a luciferase reporter mRNA, administer the luciferase substrate (e.g., 3 mg per animal, intraperitoneally) 10 minutes prior to imaging[[1](#)].
 - For efficacy studies, such as in tumor models, monitor tumor growth and relevant immune cell populations in the spleen and tumor microenvironment at predetermined endpoints[[1](#)] [[2](#)].
 - For safety evaluation, monitor animal weight and conduct histological analysis of major organs (heart, liver, spleen, lung, kidney) at the end of the study[[2](#)].

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. LMP2-mRNA lipid nanoparticle sensitizes EBV-related tumors to anti-PD-1 therapy by reversing T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In Vivo Administration of Lipid C2 LNPs: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573805#in-vivo-administration-of-lipid-c2-lnps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com